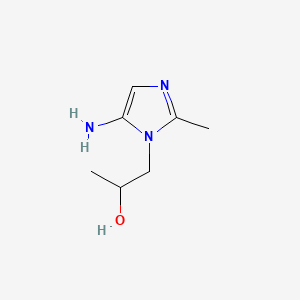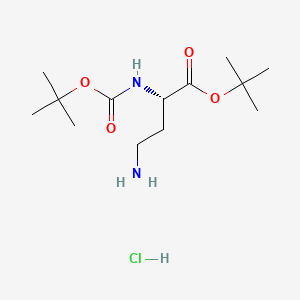![molecular formula C14H20N2O4 B581975 (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid CAS No. 74578-48-6](/img/structure/B581975.png)
(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid” is a compound that contains phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group .
Molecular Structure Analysis
The molecular formula of this compound is C30H32N2O6 . The InChI code is 1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Non-Natural Amino Acid Derivatives : The compound is used in the synthesis of novel α-amino acid derivatives with high stereoselectivity and yield. These derivatives are important for the development of peptides and proteins with specific functions (Yang et al., 2015).
Antimicrobial Applications
- Substituted Phenyl Azetidines : The compound is involved in the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents. This highlights its role in drug discovery and pharmaceutical research (Doraswamy & Ramana, 2013).
Metabolic Studies
- Metabolic Studies in Thermophilic Archaeon : The compound is used in the analysis of organic acids in cultures of a thermophilic sulfur-dependent archaeon, showcasing its importance in microbiological and biochemical research (Rimbault et al., 1993).
Synthesis of Amino Acid Derivatives
- Optical Resolution and Syntheses of Stereoisomers : The compound is crucial in the synthesis and optical resolution of various stereoisomers of amino acids, which are significant in studying protein structures and functions (Shiraiwa et al., 1998).
Drug Design and Medicinal Chemistry
- Design of Antifungal Peptides : It aids in the computational study of antifungal tripeptides, which is vital in the process of drug design and development (Flores-Holguín et al., 2019).
- Synthesis of Highly Congested Aryl-Tethered 2-Aminobenzylamines : The compound is used in the innovative synthesis of congested 2-aminobenzylamines, which are important intermediates in drug development (Farhanullah et al., 2007).
Material Science
- Polybenzoxazine Synthesis : It is explored in the synthesis of polybenzoxazine, a class of thermosetting resins, demonstrating its utility in material science and engineering (Trejo-Machin et al., 2017).
Organic Chemistry
- Synthesis of Cα-Tetrasubstituted α-Amino Acids : The compound is key in synthesizing and characterizing novel α-amino acids, furthering the scope of organic synthesis (Grauer & König, 2009).
Peptide Synthesis
- Stereospecific Synthesis of Diaminopropanoates : Its use in the enantioselective synthesis of diaminopropanoates showcases its role in the field of peptide synthesis and chirality (Kumaraswamy & Pitchaiah, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMNAMRCSPROFV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)
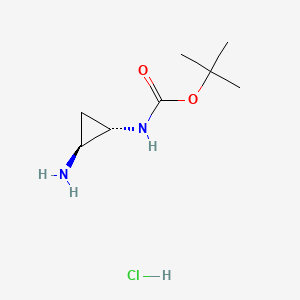
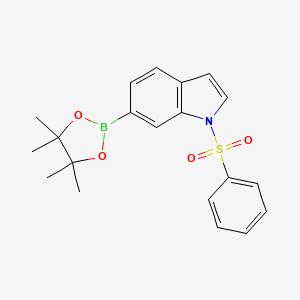
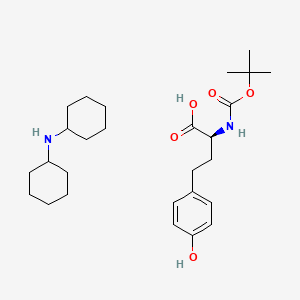

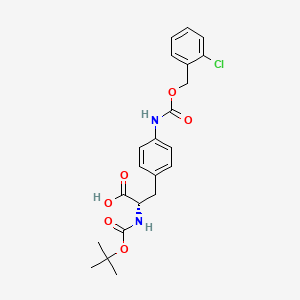
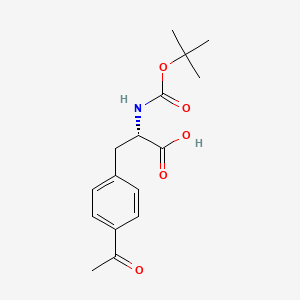
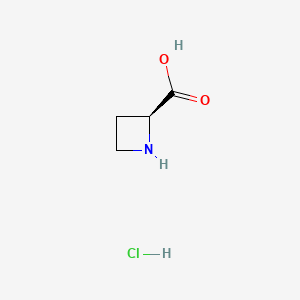
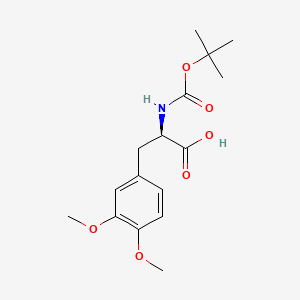
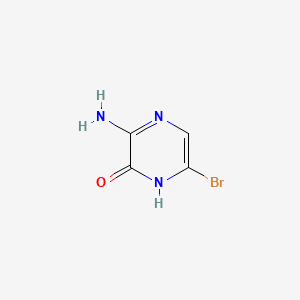
![Furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B581911.png)
